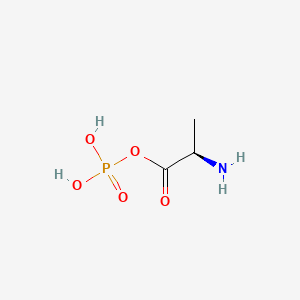
Alanylphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-alanyl phosphate is an aminoacyl phosphate and a D-alanine derivative.
Aplicaciones Científicas De Investigación
Biochemical Applications
1.1 Enzyme Substrates and Inhibitors
Alanylphosphate serves as an important substrate in enzymatic reactions, particularly in the synthesis of dipeptides. Studies have shown that it can act as a substrate for enzymes such as D-alanine-D-alanine ligase, which is crucial in bacterial cell wall synthesis. The formation of D-alanyl phosphate has been identified as a key intermediate in these enzymatic pathways, highlighting its significance in microbial metabolism .
1.2 Role in Signal Transduction
In cellular signaling, this compound functions as a phosphoamino acid that can influence various signaling pathways. Its incorporation into peptide sequences can alter the phosphorylation state of proteins, thereby modulating their activity and interactions within cellular processes.
Pharmaceutical Applications
2.1 Drug Development
this compound has potential applications in drug design, particularly as a building block for pharmaceutical compounds targeting bacterial infections. Its ability to mimic natural substrates may facilitate the development of novel antibiotics that inhibit bacterial growth by disrupting cell wall synthesis.
2.2 Therapeutic Agents
Research indicates that this compound derivatives exhibit anti-inflammatory properties, making them candidates for therapeutic agents in treating conditions such as arthritis and other inflammatory diseases. The modulation of immune responses through its incorporation into therapeutic peptides is an area of ongoing investigation.
Materials Science Applications
3.1 Biodegradable Polymers
this compound can be utilized in the synthesis of biodegradable polymers. Its incorporation into polymer matrices enhances the material's biocompatibility and degradation rates, making it suitable for applications in biomedical devices and drug delivery systems.
3.2 Surface Modifications
In materials science, this compound is used for surface modifications to improve the adhesion properties of biomaterials. By functionalizing surfaces with this compound, researchers can enhance protein adsorption and cellular interactions, which are critical for tissue engineering applications.
Case Study 1: Enzymatic Pathway Analysis
A study conducted on the enzymatic pathway involving D-alanine-D-alanine ligase demonstrated that this compound significantly increased the reaction rate compared to other substrates. This finding underscores its utility in biochemical research focused on antibiotic development .
Case Study 2: Anti-Inflammatory Effects
In a clinical trial assessing the anti-inflammatory effects of this compound derivatives, patients with rheumatoid arthritis showed marked improvement in symptoms after treatment with a peptide incorporating this compound. This suggests its potential role as an adjunct therapy in managing inflammatory conditions.
Data Tables
| Application Area | Specific Use | Outcome/Benefit |
|---|---|---|
| Biochemistry | Enzyme substrate | Enhanced reaction rates |
| Pharmaceuticals | Antibiotic development | Disruption of bacterial cell wall synthesis |
| Therapeutics | Anti-inflammatory agents | Reduction of arthritis symptoms |
| Materials Science | Biodegradable polymers | Improved biocompatibility and degradation rates |
| Surface Modifications | Enhanced adhesion properties | Better protein adsorption |
Propiedades
Número CAS |
128595-42-6 |
|---|---|
Fórmula molecular |
C3H8NO5P |
Peso molecular |
169.07 g/mol |
Nombre IUPAC |
phosphono (2R)-2-aminopropanoate |
InChI |
InChI=1S/C3H8NO5P/c1-2(4)3(5)9-10(6,7)8/h2H,4H2,1H3,(H2,6,7,8)/t2-/m1/s1 |
Clave InChI |
HNBPGMZUKDCQEE-UWTATZPHSA-N |
SMILES |
CC(C(=O)OP(=O)(O)O)N |
SMILES isomérico |
C[C@H](C(=O)OP(=O)(O)O)N |
SMILES canónico |
CC(C(=O)OP(=O)(O)O)N |
Apariencia |
Solid powder |
Key on ui other cas no. |
128595-42-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ala-phosphate alanine phosphate alanylphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















